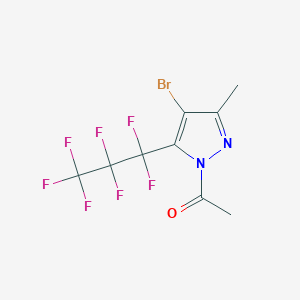
1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole
Overview
Description
1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole is a chemical compound with the molecular formula C10H8BrF7N2O It is known for its unique structure, which includes a pyrazole ring substituted with acetyl, bromo, heptafluoropropyl, and methyl groups
Preparation Methods
The synthesis of 1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with acetyl bromide in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to introduce the heptafluoropropyl group, often using heptafluoropropyl iodide under specific conditions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and pathways, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 1-Acetyl-4-bromo-5(3)-heptafluoropropyl-3(5)-methylpyrazole include other substituted pyrazoles, such as:
- 1-Acetyl-3-methyl-4-bromo-5-(trifluoromethyl)pyrazole
- 1-Acetyl-4-chloro-5-heptafluoropropyl-3-methylpyrazole
- 1-Acetyl-4-bromo-3-methyl-5-(pentafluoroethyl)pyrazole
These compounds share structural similarities but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-[4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methylpyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF7N2O/c1-3-5(10)6(19(18-3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMSKPXQRRFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF7N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















